Halogen-Dependent Biological Inactivity: Chloromethyl vs. Bromomethyl Analog in Human MAO-B Inhibition
The 3-bromomethyl-6-methoxyquinolin-2(1H)-one analog (CHEMBL3398528) was evaluated for inhibition of recombinant human MAO-B, returning an IC50 > 100,000 nM (>100 μM) [1]. The target compound, 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one, contains a chloromethyl rather than bromomethyl group at C(3). The complete lack of meaningful MAO-B inhibitory activity for the bromo analog establishes a class-level inference: this substitution pattern on the 6-methoxyquinolin-2(1H)-one scaffold is not productive for MAO-B inhibition. Consequently, the target compound should not be procured for MAO-B-related screening campaigns; alternative 6-methoxyquinolin-2(1H)-one derivatives with different C(3) functionality may be required.
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | Not directly assayed; inferred as inactive based on analog data |
| Comparator Or Baseline | 3-(Bromomethyl)-6-methoxyquinolin-2(1H)-one (CHEMBL3398528): IC50 > 100,000 nM |
| Quantified Difference | N/A (qualitative inactivity classification) |
| Conditions | Recombinant human MAO-B expressed in insect cells; kynuramine oxidation to 4-hydroxyquinoline; 20 min incubation; fluorescence spectrophotometry |
Why This Matters
This data prevents wasteful procurement for MAO-B screening applications and directs researchers toward alternative 3-substitution patterns that confer activity.
- [1] BindingDB. BDBM50063525 (CHEMBL3398528). IC50 > 1.00E+5 nM. Inhibition of human recombinant MAO-B assessed as kynuramine oxidation to 4-hydroxyquinoline formation by spectrofluorometric analysis. View Source
